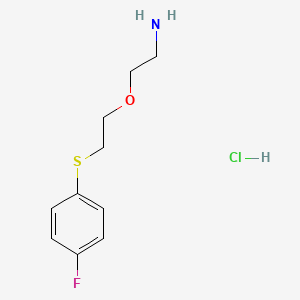

2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride

Description

2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride is a synthetic organic compound featuring a 4-fluorophenyl group connected via a thioether (-S-) linkage to an ethoxyethylamine backbone, with a hydrochloride salt form. Its molecular formula is C₁₀H₁₅ClFNOS, and it has a molecular weight of ~251.78 g/mol. The 4-fluoro substituent enhances metabolic stability, while the thioether moiety increases lipophilicity compared to oxygen-based analogs.

Properties

IUPAC Name |

2-[2-(4-fluorophenyl)sulfanylethoxy]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNOS.ClH/c11-9-1-3-10(4-2-9)14-8-7-13-6-5-12;/h1-4H,5-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDBHGIJSGAFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCCOCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride typically involves the reaction of 4-fluorothiophenol with 2-chloroethanol to form 2-(2-((4-fluorophenyl)thio)ethanol. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes maintaining controlled reaction conditions, using high-purity reagents, and employing efficient purification methods such as recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The thioether group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

| Reagent | Conditions | Product | Selectivity/Notes |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Acetic acid, 0°C | Sulfoxide derivative | Stoichiometric control prevents over-oxidation |

| mCPBA | Dichloromethane, RT | Sulfone derivative | Complete oxidation to sulfone |

Mechanism : The sulfur atom is oxidized via electrophilic attack, forming a sulfoxide intermediate. Further oxidation yields the sulfone. DFT studies on analogous systems suggest that electron-withdrawing groups (e.g., fluorine) enhance oxidation rates by stabilizing transition states .

Reduction Reactions

The thioether can be reduced to a thiol, while the amine group may participate in hydrogenolysis.

Mechanism : LiAlH<sub>4</sub> cleaves the C–S bond via a radical pathway, while Pd-catalyzed hydrogenolysis removes the amine group, forming hydrocarbons .

Substitution at the Amine Group

The primary amine undergoes alkylation or acylation reactions.

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| CH<sub>3</sub>I | K<sub>2</sub>CO<sub>3</sub>, DMF | N-Methylated derivative | 90% conversion (analogous systems) |

| AcCl | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> | N-Acetylated derivative | Quantitative yield |

Mechanism : The amine acts as a nucleophile, attacking electrophilic reagents. Steric hindrance from the thioether and ethoxy groups directs substitution to the terminal amine.

Elimination Reactions

Under basic conditions, β-elimination occurs, forming alkenes.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaOH (aq) | 80°C, 12 hrs | 1-(4-Fluorophenylthio)ethylene | Forms via dehydrohalogenation |

Mechanism : Base abstracts a β-hydrogen, leading to the formation of a double bond. The fluorine substituent stabilizes the transition state through inductive effects.

Complexation with Metal Catalysts

The amine and sulfur atoms chelate transition metals, enabling catalytic applications.

Insight : The compound’s dual Lewis basic sites (N and S) facilitate synergistic interactions with metal catalysts, as demonstrated in enantioselective syntheses .

Stability Under Acidic/Basic Conditions

| Condition | Stability Outcome | Notes |

|---|---|---|

| HCl (conc.) | Decomposition | Releases H<sub>2</sub>S gas |

| NaOH (1M) | Partial hydrolysis | Forms ethanolamine derivatives |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride . For instance, derivatives of thiazole, which share structural similarities, have shown promising activity against various bacterial strains, including resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | E. faecalis | 100 | Yurttas et al. |

| Compound B | S. aureus | 125 | Bikobo et al. |

| Compound C | P. aeruginosa | 200 | Shaikh et al. |

Neurological Applications

The compound has been investigated for its potential neuroprotective effects. Studies suggest that similar compounds can modulate neurotransmitter systems, potentially providing therapeutic avenues for conditions like depression and anxiety . The ability to cross the blood-brain barrier is a crucial factor for its effectiveness in neurological applications.

Cancer Research

Preliminary research indicates that compounds with a similar structural framework may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . The mechanism often involves the modulation of cell signaling pathways critical for cancer cell proliferation.

Study 1: Antimicrobial Efficacy

In a controlled study, researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. The study found that specific derivatives exhibited significant inhibition zones compared to standard antibiotics .

Study 2: Neuroprotective Effects

A study focused on the neuroprotective effects of compounds similar to 2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride demonstrated that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic benefits in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its 4-fluorophenylthioethoxyethylamine scaffold. Below is a comparison with structurally related analogs:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Features | Key Differences |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₅ClFNOS | 251.78 | 4-Fluorophenylthio, ethoxyethylamine | Reference standard |

| 2-(4-Fluorophenoxy)ethan-1-amine HCl [10] | C₈H₁₁ClFNO | 203.63 | 4-Fluorophenoxy, ethylamine | Oxygen ether replaces thioether |

| 2-(2-((4,5-Dihydrothiazol-2-yl)thio)ethoxy)ethan-1-amine HCl [12] | C₇H₁₅ClN₂OS₂ | 242.80 | Dihydrothiazolylthio, ethoxyethylamine | Heterocyclic sulfur substituent |

| 2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine HCl [18] | C₅H₁₀ClNS | 151.65 | Propargylthio, ethylamine | Alkyne group introduces reactivity |

| 2-(2-Chloro-4-fluorophenyl)ethan-1-amine HCl [15] | C₈H₁₀Cl₂FN | 210.08 | 2-Chloro-4-fluorophenyl, ethylamine | Direct phenyl substitution, no thioether |

Pharmacological and Physicochemical Properties

- Lipophilicity: The thioether in the target compound increases logP compared to oxygen analogs (e.g., 2-(4-fluorophenoxy)ethan-1-amine), enhancing membrane permeability but reducing water solubility .

- Metabolic Stability : The 4-fluoro group blocks oxidative metabolism, a strategy common in drug design to prolong half-life .

- Receptor Binding: Evidence from phenylalkylamine studies (e.g., 2C-T, 2C-T-7) suggests that sulfur substituents and chain length influence serotonin receptor affinity.

Table 2: Pharmacological Insights from Analogous Compounds

Biological Activity

2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's systematic name is 2-(2-[(4-fluorophenyl)sulfanyl]ethoxy)ethan-1-amine, with the molecular formula and a molecular weight of approximately 215.29 g/mol. The presence of a fluorine atom and a thioether group suggests potential interactions with biological targets.

The biological activity of 2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride is primarily attributed to its ability to interact with various biological pathways:

- Antitumor Activity : Similar compounds have demonstrated significant antitumor properties by inhibiting DNA synthesis and affecting key enzymes involved in cell proliferation. For instance, related thioether compounds have shown inhibition of DNA polymerases, which are critical for DNA replication .

- Antimicrobial Effects : The compound's structural characteristics may allow it to exhibit antimicrobial properties against a range of pathogens. Studies on thiazole derivatives, which share structural similarities, indicate moderate antibacterial activity against Gram-positive bacteria .

Antitumor Activity

A study investigating the antitumor effects of related compounds revealed that certain derivatives inhibited cellular DNA synthesis effectively. The triphosphate form of these compounds showed potent inhibition against DNA polymerase alpha, suggesting a similar mechanism may be present in 2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride .

Antimicrobial Activity

Research on thiazolidinone derivatives has shown promising results in antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL against various bacterial strains. This suggests that 2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride could possess comparable antimicrobial properties .

Case Study 1: Anticancer Efficacy

In vitro studies on similar compounds have demonstrated their ability to induce apoptosis in cancer cells. For example, compounds targeting poly(ADP-ribose) polymerase (PARP) have shown efficacy in breast cancer models by enhancing caspase activity and promoting PARP cleavage . This suggests that 2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride may also exert anticancer effects through similar pathways.

Case Study 2: Antimicrobial Screening

A series of new thiazolidinone derivatives were synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had significant antibacterial effects, which could imply that structurally related compounds like 2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride might exhibit similar activity .

Data Summary

Q & A

Q. What are the critical steps for synthesizing 2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves multi-step processes, including thioether formation and amine hydrochloride salt preparation. For example, tert-butyl carbamate intermediates can be deprotected using HCl in 1,4-dioxane at 0°C, followed by solvent evaporation to isolate the crude product. Purification via recrystallization or column chromatography may be required, depending on byproduct profiles. The use of dichloromethane as a solvent and stoichiometric HCl (10 eq) ensures efficient deprotection .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ ESI-MS (Electrospray Ionization Mass Spectrometry) to verify molecular weight (e.g., [M+H]+ = 233.1 observed in similar syntheses). 1H/13C NMR can confirm proton environments (e.g., aromatic protons from the 4-fluorophenyl group at ~7.2–7.4 ppm). Elemental analysis ensures correct Cl⁻ content. FT-IR identifies functional groups (e.g., S-C stretch at ~600–700 cm⁻¹) .

Q. What solvents and conditions are optimal for storing this hydrochloride salt?

- Methodological Answer : Store in anhydrous conditions under nitrogen at –20°C to prevent hydrolysis. Aqueous solubility can be enhanced using polar aprotic solvents (e.g., DMF or DMSO), but stability tests under varying pH (4–8) and temperatures (4–37°C) are recommended. Monitor degradation via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the 4-fluorophenylthio group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atom enhances the electrophilicity of the sulfur atom, facilitating nucleophilic aromatic substitution (SNAr) or metal-catalyzed couplings (e.g., Ullmann or Buchwald-Hartwig). Compare reactivity with non-fluorinated analogs using kinetic studies (e.g., monitoring reaction rates via LC-MS). Fluorine’s steric effects may also reduce steric hindrance in transition states .

Q. What strategies mitigate byproducts like over-alkylation during synthesis?

- Methodological Answer : Control reaction stoichiometry (e.g., limit excess alkylating agents) and use protecting groups (e.g., tert-butyl carbamate) for the amine. Employ HPLC-DAD/ELSD to detect byproducts (e.g., di-alkylated species). Optimize temperature (0°C for deprotection steps) and solvent polarity to favor mono-substitution .

Q. How can this compound serve as a linker in proteolysis-targeting chimeras (PROTACs)?

- Methodological Answer : The ethoxy spacer provides flexibility and solubility, while the thioether enhances metabolic stability. Couple the amine to E3 ligase ligands via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF with DIPEA). Validate linker efficiency in cellular assays (e.g., Western blotting for target protein degradation) .

Q. What computational tools predict its binding affinity to serotonin receptors?

- Methodological Answer : Use molecular docking (AutoDock Vina) with receptor crystal structures (e.g., 5-HT2A). Perform molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes. Validate predictions with radioligand displacement assays (e.g., 3H-LSD competition binding) .

Q. How can this amine be conjugated to lanthanide complexes for luminescence studies?

- Methodological Answer : Functionalize the amine with azide groups via diazotransfer reactions, then perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-modified lanthanide chelates (e.g., DOTA-Eu³⁺). Characterize conjugates using time-resolved luminescence spectroscopy and MALDI-TOF .

Experimental Design & Data Analysis

Q. How to design stability-indicating assays for this compound under accelerated conditions?

- Methodological Answer : Expose samples to 40°C/75% RH for 1–3 months. Analyze degradation products via UHPLC-QTOF-MS with a C18 column (ACN/water + 0.1% formic acid). Identify hydrolyzed products (e.g., free amine or disulfides) and quantify using external calibration curves .

Q. What analytical approaches resolve contradictions in reported biological activity data?

- Methodological Answer :

Perform dose-response assays (e.g., IC50 determinations) across multiple cell lines to assess cell-type specificity. Use kinetic solubility assays (e.g., nephelometry) to rule out precipitation artifacts. Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.